Fmoc-D-DOPA(acetonide)-OH
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Overview
Description
Fmoc-D-DOPA(acetonide)-OH is a derivative of D-DOPA (D-3,4-dihydroxyphenylalanine) that is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and an acetonide group. This compound is commonly used in peptide synthesis and research due to its stability and ease of handling. The Fmoc group serves as a protective group for the amino function, while the acetonide group protects the catechol moiety of D-DOPA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-DOPA(acetonide)-OH typically involves several steps:
Protection of the Catechol Group: The catechol group of D-DOPA is protected by forming an acetonide. This is usually achieved by reacting D-DOPA with acetone in the presence of an acid catalyst.
Fmoc Protection: The amino group of the acetonide-protected D-DOPA is then protected by reacting it with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine.
Purification: The final product, this compound, is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Protection: Large quantities of D-DOPA are reacted with acetone and an acid catalyst to form the acetonide-protected intermediate.
Fmoc Protection: The intermediate is then reacted with Fmoc-Cl in the presence of a base to protect the amino group.
Purification and Quality Control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-DOPA(acetonide)-OH can undergo various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the acetonide group can be removed using acidic conditions.
Coupling Reactions: The compound can participate in peptide coupling reactions, where the amino group is coupled with carboxyl groups of other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal; acidic conditions (e.g., trifluoroacetic acid) for acetonide removal.
Coupling: Carbodiimides (e.g., EDC or DCC) and coupling additives (e.g., HOBt or HOAt) are commonly used for peptide coupling reactions.
Major Products Formed
Deprotected D-DOPA: Removal of the Fmoc and acetonide groups yields D-DOPA.
Peptide Conjugates: Coupling reactions yield peptides or peptide conjugates containing D-DOPA residues.
Scientific Research Applications
Chemistry
Fmoc-D-DOPA(acetonide)-OH is widely used in peptide synthesis, particularly in the synthesis of peptides containing D-DOPA residues. It is also used in the study of catecholamine chemistry and the development of novel peptide-based materials.
Biology
In biological research, this compound is used to study the role of D-DOPA in various biological processes. It is also used in the development of peptide-based drugs and biomaterials.
Medicine
The compound is used in the development of peptide-based therapeutics, particularly those targeting neurological disorders. D-DOPA is a precursor to dopamine, and its derivatives are studied for their potential therapeutic effects.
Industry
In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs and drug delivery systems. It is also used in the development of novel biomaterials for medical applications.
Mechanism of Action
The mechanism of action of Fmoc-D-DOPA(acetonide)-OH is primarily related to its role as a protected form of D-DOPA. Upon deprotection, D-DOPA can be converted to dopamine, a neurotransmitter involved in various physiological processes. The compound’s effects are mediated through its interaction with enzymes and receptors involved in dopamine synthesis and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Fmoc-D-DOPA-OH: Similar to Fmoc-D-DOPA(acetonide)-OH but without the acetonide protection.
Boc-D-DOPA(acetonide)-OH: Uses a tert-butyloxycarbonyl (Boc) group instead of Fmoc for amino protection.
Fmoc-L-DOPA(acetonide)-OH: The L-enantiomer of the compound.
Uniqueness
This compound is unique due to the dual protection of both the amino and catechol groups, which provides enhanced stability and ease of handling during peptide synthesis. The acetonide protection specifically offers selective protection of the catechol moiety, which is advantageous in multi-step synthetic processes.
Properties
IUPAC Name |
(2R)-3-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO6/c1-27(2)33-23-12-11-16(14-24(23)34-27)13-22(25(29)30)28-26(31)32-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-12,14,21-22H,13,15H2,1-2H3,(H,28,31)(H,29,30)/t22-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZLOTJPHMTVDI-JOCHJYFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=C(O1)C=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC2=C(O1)C=C(C=C2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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